benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate
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Overview
Description
benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allylbenzylcarbamic acid benzyl ester can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with allylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired carbamate ester.
Another method involves the use of benzyl isocyanate and allyl alcohol. The reaction between these two compounds under mild conditions leads to the formation of allylbenzylcarbamic acid benzyl ester. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of allylbenzylcarbamic acid benzyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. The use of catalysts, such as palladium or platinum, can further enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug intermediate and in the development of novel pharmaceuticals.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of allylbenzylcarbamic acid benzyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate-based compounds, such as insecticides and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Methylcarbamic acid benzyl ester: Similar structure but with a methyl group instead of an allyl group.
Ethylcarbamic acid benzyl ester: Similar structure but with an ethyl group instead of an allyl group.
Propylcarbamic acid benzyl ester: Similar structure but with a propyl group instead of an allyl group.
Uniqueness
benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate is unique due to the presence of the allyl group, which imparts distinct reactivity and chemical properties. The allyl group allows for additional functionalization and modification, making the compound more versatile in various applications compared to its methyl, ethyl, and propyl counterparts.
Properties
Molecular Formula |
C18H19NO2 |
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Molecular Weight |
281.3 g/mol |
IUPAC Name |
benzyl N-benzyl-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C18H19NO2/c1-2-13-19(14-16-9-5-3-6-10-16)18(20)21-15-17-11-7-4-8-12-17/h2-12H,1,13-15H2 |
InChI Key |
QFOUOYVJMSTKHR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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